molecular formula C16H33BrN2S B1373668 N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide CAS No. 1235441-79-8

N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide

Cat. No. B1373668
CAS RN: 1235441-79-8
M. Wt: 365.4 g/mol
InChI Key: VQKUUTUMMGZNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide, commonly known as CDSM, is a novel small-molecule inhibitor of the enzyme acetylcholinesterase (AChE). It has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders. CDSM has a unique chemical structure, and its inhibition of AChE is thought to be due to its ability to bind to the active site of the enzyme.

Scientific Research Applications

1. Chromatographic Applications

N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide has potential applications in chromatographic techniques. For instance, similar compounds have been utilized in micellar electrokinetic capillary chromatography (MECC) for separating various hydrophobic compounds, including polyaromatic hydrocarbons (Cole et al., 1991). The unique structure of related bile salt micelles, tolerant to organic solvents, broadens MECC's scope for hydrophobic compound analysis.

2. Medicinal Chemistry and Drug Development

The cyclopropyl fragment, a component of this compound, plays a significant role in medicinal chemistry. Cyclopropyl rings have been increasingly used in drug development, transitioning candidates from preclinical to clinical stages. They enhance drug potency and reduce off-target effects due to their unique structural and electronic features (Talele, 2016).

3. Synthesis of Functionalized Cyclopropanes

Cyclopropanes, like those in this compound, are key elements in synthetic chemistry. A method for synthesizing functionalized cyclopropanes, which are important in drug discovery, uses cyclopropanation of phenyl vinyl sulfide to create diverse cyclopropane-containing compounds. This method demonstrates the versatility of cyclopropanes in medicinal chemistry (Chawner et al., 2017).

4. Antitubercular and Antimicrobial Agents

Compounds structurally similar to this compound have been explored as antitubercular and antimicrobial agents. For example, cyclopropyl methanols have been identified as potent antitubercular agents against Mycobacterium tuberculosis, demonstrating the potential of such structures in infectious disease treatment (Anand et al., 2013).

properties

IUPAC Name

dodecyl N'-cyclopropylcarbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-16(17)18-15-12-13-15;/h15H,2-14H2,1H3,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKUUTUMMGZNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=NC1CC1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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